6,6-Dimethyl-1-heptene
Overview
Description
6,6-Dimethyl-1-heptene is an organic compound with the molecular formula C9H18. It is a branched alkene characterized by a double bond between the first and second carbon atoms and two methyl groups attached to the sixth carbon atom. This compound is part of the larger family of hydrocarbons and is known for its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,6-Dimethyl-1-heptene can be achieved through various methods. One common approach involves the hydrolysis of (E)-1,3-dichloropropene under alkaline conditions to produce (E)-1-hydroxy-3-chloropropylene. This intermediate then undergoes a Sonogashira coupling reaction with tert-butyl acetylene in the presence of palladium catalysts and organic amines to yield (E)-1-hydroxy-6,6-dimethyl-2-heptene-4-alkyne. Finally, this compound is chlorinated using a non-polar solvent and a chlorination agent to obtain this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. The use of specialized chlorination reagents, such as Vilsimeier salt, helps in achieving a high trans/cis ratio and minimizes the formation of isomers, thus enhancing the overall efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 6,6-Dimethyl-1-heptene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides or diols using reagents like osmium tetroxide or potassium permanganate.
Reduction: Hydrogenation of this compound can yield the corresponding alkane.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming compounds like 6,6-dimethyl-1-chloroheptene.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium or osmium tetroxide in pyridine.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Halogenation agents like chlorine or bromine under UV light or in the presence of a catalyst.
Major Products:
Oxidation: Epoxides and diols.
Reduction: 6,6-Dimethylheptane.
Substitution: 6,6-Dimethyl-1-chloroheptene and similar halogenated derivatives.
Scientific Research Applications
6,6-Dimethyl-1-heptene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Its derivatives are studied for their potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceuticals.
Mechanism of Action
The mechanism of action of 6,6-Dimethyl-1-heptene depends on the specific reactions it undergoes. For instance, during oxidation, the double bond in the molecule reacts with oxidizing agents to form epoxides or diols. The molecular targets and pathways involved in these reactions include the interaction of the double bond with the oxidizing agent, leading to the formation of a metallocyclic intermediate in the case of osmium tetroxide .
Comparison with Similar Compounds
1-Heptene: A straight-chain alkene with a similar molecular formula but without the branched structure.
2,6-Dimethyl-1-heptene: Another branched alkene with the double bond located at a different position.
6,6-Dimethyl-2-heptene: A positional isomer with the double bond between the second and third carbon atoms.
Uniqueness: 6,6-Dimethyl-1-heptene is unique due to its specific branching and the position of the double bond. This structure imparts distinct chemical properties and reactivity compared to its isomers and other similar compounds. The presence of two methyl groups at the sixth carbon atom significantly influences its steric and electronic characteristics, making it a valuable compound in various chemical reactions and industrial applications .
Properties
IUPAC Name |
6,6-dimethylhept-1-ene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18/c1-5-6-7-8-9(2,3)4/h5H,1,6-8H2,2-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUQRLACJJQXBDE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCCC=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.